molecular formula C12H13NO5S B12710435 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone CAS No. 111711-98-9

5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone

Cat. No.: B12710435
CAS No.: 111711-98-9
M. Wt: 283.30 g/mol
InChI Key: WAGXHCZUAWDIGP-UHFFFAOYSA-N
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Description

5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone is a chemical compound with the molecular formula C12H13NO5S It is a derivative of pyrrolidinone, a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone typically involves the acetylation of 1-phenylsulfonyl-2-pyrrolidinone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted pyrrolidinone derivatives.

Scientific Research Applications

5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Acetoxy-1-phenylsulfonyl-2-pyrrolidinone: Unique due to its specific acetoxy and sulfonyl groups.

    1-Phenylsulfonyl-2-pyrrolidinone: Lacks the acetoxy group, leading to different reactivity and applications.

    5-Hydroxy-1-phenylsulfonyl-2-pyrrolidinone: Contains a hydroxyl group instead of an acetoxy group, affecting its chemical properties.

Properties

CAS No.

111711-98-9

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

[1-(benzenesulfonyl)-5-oxopyrrolidin-2-yl] acetate

InChI

InChI=1S/C12H13NO5S/c1-9(14)18-12-8-7-11(15)13(12)19(16,17)10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3

InChI Key

WAGXHCZUAWDIGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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